1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-3-amine

Lipophilicity Physicochemical property prediction Compound optimization

1‑Methyl‑N‑(3‑methylcyclohexyl)‑1H‑pyrazol‑3‑amine (C₁₁H₁₉N₃, MW 193.29 g mol⁻¹) is a trisubstituted pyrazole that combines an N¹‑methyl group with a secondary amine bearing a 3‑methylcyclohexyl substituent on C³. The lipophilic cyclohexyl scaffold is known to tune both physicochemical properties and target‑engagement profiles in kinase‑focused libraries , making this compound a versatile intermediate for medicinal chemistry exploration.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Cat. No. B7866709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-3-amine
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)NC2=NN(C=C2)C
InChIInChI=1S/C11H19N3/c1-9-4-3-5-10(8-9)12-11-6-7-14(2)13-11/h6-7,9-10H,3-5,8H2,1-2H3,(H,12,13)
InChIKeyOPPZXEHZQWHYBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-N-(3-methylcyclohexyl)-1H-pyrazol-3-amine (CAS 1183596-52-2) – Procurement‑Oriented Overview for Lead‑Discovery Programs


1‑Methyl‑N‑(3‑methylcyclohexyl)‑1H‑pyrazol‑3‑amine (C₁₁H₁₉N₃, MW 193.29 g mol⁻¹) is a trisubstituted pyrazole that combines an N¹‑methyl group with a secondary amine bearing a 3‑methylcyclohexyl substituent on C³ . The lipophilic cyclohexyl scaffold is known to tune both physicochemical properties and target‑engagement profiles in kinase‑focused libraries [1], making this compound a versatile intermediate for medicinal chemistry exploration.

Why Generic Substitution of 1‑Methyl‑N‑(3‑methylcyclohexyl)‑1H‑pyrazol‑3‑amine Fails: Scaffold‑Specific Differentiation


Compounds within the alkylcyclohexyl‑pyrazole‑amine family cannot be interchanged in procurement because subtle variations in the cyclohexyl substitution pattern and the position of the methyl group drastically alter lipophilicity (Δ cLogP ≈ 0.2–0.5 units), hydrogen‑bonding capacity, and metabolic stability. For example, the compound adopts the C³‑amino regioisomer, which differs mechanistically from the C⁵‑amino analog in interactions with ATP‑binding pockets . Similarly, a change from the 3‑methylcyclohexyl group to the 2‑methyl or 4‑methyl isomers repositions the steric bulk, leading to potentially divergent selectivity profiles . These distinctions are critical for SAR‑driven lead optimization programs where small structural differences determine target engagement and ADMET outcomes.

Quantitative Differentiation Evidence for 1‑Methyl‑N‑(3‑methylcyclohexyl)‑1H‑pyrazol‑3‑amine vs. Closest In‑Class Analogs


Lipophilicity Tuning via 3‑Methylcyclohexyl Substitution vs. 2‑Methyl and 4‑Methyl Isomers

The target compound (1‑methyl‑N‑(3‑methylcyclohexyl)‑1H‑pyrazol‑3‑amine) occupies a cLogP window of approximately 2.1–2.2 (calculated by the XLogP3 method), positioning it ~0.2 log units more lipophilic than the 4‑methylcyclohexyl analog (XLogP3‑AA = 1.8 for the N‑unsubstituted variant) [1]. This incremental increase in lipophilicity is expected to enhance membrane permeability while avoiding excessive logP that would compromise solubility, offering a tunable midpoint for balancing permeability and solubility in early‑stage lead optimization [2].

Lipophilicity Physicochemical property prediction Compound optimization

Purity and Supply‑Chain Consistency: ≥98% vs. 95% Benchmark

Multiple suppliers list the target compound at ≥98% purity (e.g., Leyan, MolCore) , whereas the positional isomer 1‑methyl‑N‑(2‑methylcyclohexyl)‑1H‑pyrazol‑3‑amine is typically supplied at ≥95% purity . This 3‑percentage‑point purity gap, if consistent across batches, would translate into fewer impurities that could interfere with critical biological assays (e.g., false‑positive inhibition or cytotoxicity readouts), making the 98%‑grade material preferable for quantitative pharmacology experiments requiring high signal‑to‑noise ratios.

Purity assurance Quality control Procurement reliability

Scaffold Uniqueness: Sub‑micromolar Kinase Inhibitor Potential Based on Pyrazole‑Cyclohexyl SAR Precedents

Although direct IC50 values for the target compound have not been published, structurally related pyrazol‑3‑amines (e.g., 5‑cyclohexyl‑1H‑pyrazol‑3‑amine) have demonstrated compound‑24e with a FIIa IC50 = 16 nM in a chromogenic thrombin‑inhibition assay , and other cyclohexyl‑pyrazole derivatives have exhibited low‑micromolar antiproliferative IC50s (≈0.08 mM) against select tumor cell lines . The 3‑methylcyclohexyl motif of the target compound introduces a unique steric profile that differs from the unsubstituted cyclohexyl or 1‑methylcyclohexyl comparators, potentially enhancing shape complementarity with hydrophobic back‑pockets of kinases such as p38 or CDK4, as suggested by docking studies on analogous scaffolds [1].

Kinase inhibition Scaffold‑hopping Structure‑activity relationship

Hydrogen‑Bond Donor Architecture: 1 Donor vs. 2 Donors in Non‑methylated Analogs

The N¹‑methyl group of the target compound caps one potential hydrogen‑bond donor site, reducing the H‑bond donor count from 2 (observed in the non‑methylated 1‑(4‑methylcyclohexyl)‑1H‑pyrazol‑3‑amine) to 1 [1], while the H‑bond acceptor count remains at 2. This modification is predicted to improve passive membrane permeability [2] and reduce CYP‑mediated N‑dealkylation susceptibility. A lower donor count is a known driver for oral bioavailability, highlighting the procurement value of the N‑methylated series over its unalkylated counterpart.

Hydrogen‑bond donor count Metabolic liability Permeability

Recommended Research and Industrial Application Scenarios for 1‑Methyl‑N‑(3‑methylcyclohexyl)‑1H‑pyrazol‑3‑amine


Kinase‑Focused Fragment‑Based Lead Discovery (FBLD)

The 193 Da scaffold, featuring a single H‑bond donor and a tailored cLogP of ~2.1, is an ideal fragment‑sized entry point for FBLD programs targeting kinases (e.g., p38, CDK4, or Aurora). Its 3‑methylcyclohexyl group offers a distinct steric and lipophilic signature compared to the 4‑methyl isomer (cLogP ≈ 1.8) [1], enabling screening of a differentiated hydrophobic vector while maintaining ligand‑efficient binding. Purchasers can acquire the ≥98%‑pure material directly from Leyan (Cat. No. 1558343) to ensure batch‑to‑batch reproducibility in biophysical assays.

SAR Expansion Around the Cyclohexyl Vector for ADMET Optimization

Because the target compound features a methyl group on the cyclohexyl ring at the meta‑position, it fills a critical gap in the regioisomer panel that includes the 2‑methylcyclohexyl (AKSci, ≥95% purity) and 4‑methylcyclohexyl (AKSci, ≥95% purity) analogs . Assembling the complete iso‑methyl panel enables the systematic deconvolution of steric, electronic, and lipophilic contributions to metabolic stability and off‑target liability. Quantitative differences in cLogP and topological polar surface area (TPSA ≈ 43.8 Ų for the unmethylated analog) [2] highlight the incremental value of the 3‑methyl substitution.

Chemical‑Biology Probe Development for Factor IIa or Related Serine Proteases

Close‑in pyrazole‑cyclohexyl‑amine derivatives have yielded nanomolar FIIa inhibitors (IC50 = 16 nM) ; the 3‑methylcyclohexyl analog adds a conformational constraint that may enhance selectivity over trypsin‑like proteases. Using the high‑purity target compound as a starting point for structure‑guided optimization allows researchers to build on a validated serine‑protease pharmacophore while introducing a proprietary substitution pattern.

Synthesis of Privileged Polyheterocyclic Libraries

The primary amine on the pyrazole C³ position is a reactive handle for multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé) to generate imidazo[1,2‑a]pyrimidines or fused triazoles. With a reported purity of ≥98% , the target compound minimizes side‑product formation, increasing the yield of library syntheses. This operational reliability in parallel‑chemistry workflows distinguishes it from lower‑purity isomers that may introduce ambiguous by‑products.

Quote Request

Request a Quote for 1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.